molecular formula C11H8N4S B2480983 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 66129-30-4

6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

Cat. No.: B2480983
CAS No.: 66129-30-4
M. Wt: 228.27
InChI Key: IOHSGVXOSOMTFG-UHFFFAOYSA-N
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Description

6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a phenyl group attached to the triazole ring and a thiol group at the 3-position of the pyridazine ring.

Preparation Methods

The synthesis of 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-6-phenylpyridazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the triazolopyridazine ring system.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative. Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines. Additionally, it may act as an enzyme inhibitor, targeting specific enzymes involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazolopyridazine core can also interact with specific binding sites on proteins, modulating their function and affecting cellular pathways.

Comparison with Similar Compounds

6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol can be compared with other triazolopyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiol group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

6-phenyl-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c16-11-13-12-10-7-6-9(14-15(10)11)8-4-2-1-3-5-8/h1-7H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHSGVXOSOMTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NNC3=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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